molecular formula C26H23N3O5S2 B2742493 ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 361469-83-2

ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2742493
CAS No.: 361469-83-2
M. Wt: 521.61
InChI Key: SYMDBBISSFWHOI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring followed by the introduction of the sulfonylamino and benzoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group is known to inhibit certain enzymes, while the thiazole ring can interact with various biological pathways. These interactions lead to the compound’s antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
  • Ethyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Uniqueness

ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-3-34-25(31)23-22(18-9-5-4-6-10-18)27-26(35-23)28-24(30)20-11-7-8-12-21(20)29-36(32,33)19-15-13-17(2)14-16-19/h4-16,29H,3H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDBBISSFWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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